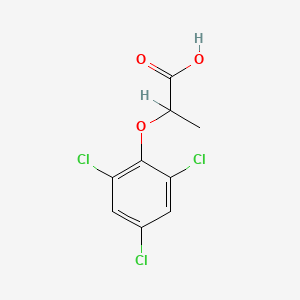

2-(2,4,6-Trichlorophenoxy)propionic acid

Description

Contextualization within Phenoxy Herbicides and Plant Growth Regulators

2-(2,4,6-Trichlorophenoxy)propionic acid is a member of the phenoxy herbicide family, a class of synthetic chemical compounds widely used for weed control. ontosight.ai These herbicides are classified as plant growth regulators because their mechanism of action involves mimicking natural plant hormones known as auxins, such as indoleacetic acid (IAA). wikipedia.orgdbpedia.org When applied to susceptible plants, these synthetic auxins induce rapid and uncontrolled cell growth, leading to stem twisting, elongation, and ultimately the death of the plant. ontosight.aiwikipedia.org

The selectivity of phenoxy herbicides is a key aspect of their utility in agriculture, as they primarily target broadleaf weeds without significantly harming grass crops like wheat, barley, and oats. ontosight.aiebsco.com The chemical structure, characterized by a chlorinated phenol (B47542) group linked to a carboxylic acid side chain, is fundamental to this auxin-like activity. The specific arrangement of chlorine atoms on the phenoxy ring and the nature of the carboxylic acid side chain—in this case, a propionic acid group—determine the compound's specific herbicidal properties and activity. The presence of the propionic acid side chain, as opposed to the acetic acid side chain found in related compounds like 2,4,5-T, introduces a chiral center into the molecule, meaning it can exist in different stereoisomer forms (enantiomers). wikipedia.orgdbpedia.org

Historical Overview of Research on Chlorophenoxy Compounds (General Class)

Research into chlorophenoxy compounds for agricultural use began in earnest in the 1940s, marking a significant shift in weed management practices. The introduction of 2,4-dichlorophenoxyacetic acid (2,4-D) in the mid-1940s is considered a milestone, as it was the first successful selective organic herbicide. ebsco.com This discovery provided a cost-effective and efficient alternative to labor-intensive mechanical weed control methods like tilling. ebsco.com

Following the success of 2,4-D, research expanded to synthesize and test a wide range of related chlorophenoxy compounds, including 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and MCPA (2-methyl-4-chlorophenoxyacetic acid). wikipedia.org These compounds were produced in large quantities for agriculture and forestry from the 1950s onwards. wikipedia.org A notable historical application was the use of a mixture of 2,4-D and 2,4,5-T as a potent defoliant. wikipedia.org However, the manufacturing process for 2,4,5-T was found to contaminate the herbicide with trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and persistent compound. wikipedia.org This discovery led to increased scrutiny and eventual restrictions or bans on the use of 2,4,5-T and its derivatives, such as Fenoprop, in many countries starting in the late 1970s and 1980s. wikipedia.orgwikipedia.orgpreventcancernow.ca

Significance of this compound in Agrochemical and Environmental Sciences

The significance of this compound in agrochemical and environmental sciences stems from several key areas of research. While its isomer, 2-(2,4,5-trichlorophenoxy)propionic acid (Fenoprop or Silvex), saw more widespread commercial use before being banned, the study of the 2,4,6-isomer is crucial for understanding structure-activity relationships within the phenoxy herbicide class. wikipedia.orgpreventcancernow.ca Investigating how the specific placement of the third chlorine atom affects herbicidal efficacy, selectivity, and environmental behavior provides valuable data for the development of new agricultural chemicals.

In environmental science, the compound is significant due to the general concerns associated with chlorophenoxy herbicides. These include issues of environmental persistence, the potential for contamination of soil and water systems, and the impact on non-target organisms. ontosight.ai Research focuses on its environmental fate, including its mobility in soil, its solubility in water, and its degradation pathways. fishersci.comsolubilityofthings.com The development of precise analytical methods, often involving gas chromatography (GC) or high-performance liquid chromatography (HPLC), is essential for monitoring its presence in environmental samples. epa.govnih.govepa.gov Furthermore, the chirality of the molecule is of significant interest, as research on related compounds has shown that different enantiomers can have varying levels of biological activity and may be degraded at different rates by soil microorganisms. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,4,6-trichlorophenoxy)propanoic acid |

| Molecular Formula | C₉H₇Cl₃O₃ |

| Molar Mass | 269.51 g/mol |

| CAS Number | 778-83-6 |

| Appearance | Solid (form may vary) |

This data is compiled from publicly available chemical databases. nih.govsigmaaldrich.com

Table 2: Related Chlorophenoxy Compounds in Research

| Common Name/Abbreviation | Full Chemical Name |

|---|---|

| 2,4-D | 2,4-Dichlorophenoxyacetic acid |

| 2,4,5-T | 2,4,5-Trichlorophenoxyacetic acid |

| Fenoprop / Silvex / 2,4,5-TP | 2-(2,4,5-Trichlorophenoxy)propionic acid |

| MCPA | 2-Methyl-4-chlorophenoxyacetic acid |

| Dichlorprop (B359615) | 2-(2,4-Dichlorophenoxy)propanoic acid |

| Mecoprop | 2-(4-Chloro-2-methylphenoxy)propanoic acid |

This table provides context for the chemical family discussed in the article. wikipedia.orgwikipedia.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

778-83-6 |

|---|---|

Molecular Formula |

C9H7Cl3O3 |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

3-(2,4,6-trichlorophenoxy)propanoic acid |

InChI |

InChI=1S/C9H7Cl3O3/c10-5-3-6(11)9(7(12)4-5)15-2-1-8(13)14/h3-4H,1-2H2,(H,13,14) |

InChI Key |

CJFMEZGDFLYDEP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1Cl)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCC(=O)O)Cl)Cl |

Other CAS No. |

778-83-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Identity and Advanced Structural Analysis

Stereochemical Considerations in 2-(2,4,6-Trichlorophenoxy)propionic Acid

Analysis of Chirality and Enantiomeric Forms

This compound is a chiral molecule. The chirality arises from the presence of a stereocenter at the second carbon atom of the propanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a carboxylic acid group (-COOH), and the 2,4,6-trichlorophenoxy group (-O-C₆H₂Cl₃).

Due to this stereocenter, the molecule can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. A 50:50 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture. libretexts.orglibretexts.org

Stereoselective Synthesis and Resolution Methodologies (Theoretical)

The synthesis of a single enantiomer of this compound, or the separation of a racemic mixture into its constituent enantiomers, requires stereoselective chemical methods.

A theoretical stereoselective synthesis could involve the use of a chiral auxiliary. This would entail attaching a chiral molecule to an achiral precursor, which then directs the subsequent reaction to favor the formation of one enantiomer over the other. After the desired stereocenter is created, the chiral auxiliary is removed.

Alternatively, a racemic mixture of this compound can be separated through a process called chiral resolution . libretexts.org A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine. This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid to break the salt.

Enzymatic resolution is another theoretical possibility. Certain enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov

High-Resolution Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. These methods offer a comprehensive characterization by probing the nuclear and electronic environments within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely show a singlet for the two equivalent protons on the trichlorophenyl ring, a consequence of the symmetrical substitution pattern. The propionic acid moiety would give rise to a quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl group (CH₃) protons. The acidic proton of the carboxyl group may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation by revealing the chemical shifts of each unique carbon atom. The spectrum would display signals for the carbonyl carbon of the carboxylic acid, the methine carbon, and the methyl carbon of the propionic acid group. The aromatic region would show distinct signals for the carbon atoms of the trichlorophenyl ring. The carbon atoms bearing the chlorine substituents would be significantly downfield, as would the carbon atom attached to the ether oxygen. The symmetry of the 2,4,6-trichloro substitution would result in fewer aromatic signals than in an asymmetrically substituted ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on spectroscopic principles and data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 13.0 (broad s) | 170 - 175 |

| Methine (CH) | 4.5 - 5.0 (q) | 70 - 75 |

| Methyl (CH₃) | 1.5 - 2.0 (d) | 15 - 20 |

| Aromatic CH (C3, C5) | 7.0 - 7.5 (s) | 125 - 130 |

| Aromatic C-O (C1) | - | 150 - 155 |

| Aromatic C-Cl (C2, C4, C6) | - | 128 - 135 |

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying its characteristic fragmentation patterns.

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak ([M]⁺) corresponding to its exact mass. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, with M, M+2, M+4, and M+6 peaks in predictable ratios.

Common fragmentation pathways for this compound would likely involve the loss of the propionic acid side chain or parts of it. For instance, cleavage of the ether bond could lead to the formation of a trichlorophenoxonium ion. Another prominent fragmentation would be the loss of the carboxyl group (-COOH) or the entire propionic acid group. The fragmentation of the related compound, 2-(2,4,5-trichlorophenoxy)propionic acid (Fenoprop), shows a characteristic loss of the propionic acid side chain to form the trichlorophenoxy radical cation. A similar primary fragmentation is anticipated for the 2,4,6-isomer.

Predicted Key Mass Fragments for this compound

This table is predictive and based on general fragmentation patterns of similar compounds.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 268/270/272/274 | [C₉H₇Cl₃O₃]⁺ | Molecular Ion ([M]⁺) |

| 195/197/199 | [C₆H₂Cl₃O]⁺ | Loss of the propionic acid side chain |

| 160/162 | [C₆H₂Cl₂]⁺ | Loss of CO from the trichlorophenoxy fragment |

| 73 | [C₃H₅O₂]⁺ | Propionic acid cation |

| 45 | [COOH]⁺ | Carboxyl cation |

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid group. A sharp and intense peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed around 1700-1730 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will be in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the fingerprint region below 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit absorption bands in the ultraviolet region. These absorptions are due to the π → π* electronic transitions within the substituted benzene (B151609) ring. The presence of the chlorine atoms and the phenoxy group, both containing non-bonding electrons, may also give rise to n → π* transitions. The exact position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the aromatic ring. For the related compound 2,4,6-trichlorophenol (B30397), UV-Vis spectra show absorption maxima around 295 nm. A similar absorption profile is anticipated for this compound.

Expected Spectroscopic Data for this compound

This table is predictive and based on characteristic functional group absorptions.

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 2500 - 3300 (broad) | O-H stretch (Carboxylic Acid) |

| IR | 1700 - 1730 (strong, sharp) | C=O stretch (Carboxylic Acid) |

| IR | 1450 - 1600 | C=C stretch (Aromatic) |

| IR | 1000 - 1300 | C-O stretch (Ether and Carboxylic Acid) |

| IR | < 1000 | C-Cl stretch |

| UV-Vis | ~290 - 300 nm | π → π* transitions (Aromatic Ring) |

Plant Physiological Responses and Herbicidal Mechanisms of Action

Auxinic Mimicry and Plant Growth Regulation

Synthetic auxinic herbicides are compounds that structurally and functionally mimic the natural plant hormone indole-3-acetic acid (IAA). bris.ac.uk At herbicidal concentrations, these molecules overwhelm the plant's natural hormonal balance, leading to a cascade of effects that disrupt normal development. bris.ac.uk

Molecular Interactions with Plant Hormone Receptors

The primary mode of action for auxinic herbicides involves their interaction with auxin hormone receptors, most notably the TIR1/AFB F-box proteins. These proteins are components of an E3 ubiquitin ligase complex, SCFTIR1/AFB. In a healthy plant, natural auxin binds to the TIR1 receptor, which then targets specific transcriptional repressor proteins (called Aux/IAA proteins) for degradation. The removal of these repressors allows for the expression of auxin-responsive genes that control growth and development.

Synthetic auxins also bind to these receptors. researchgate.net However, they are typically more stable and persistent in plant tissues than the rapidly metabolized natural IAA. This sustained binding leads to the continuous degradation of Aux/IAA repressors and, therefore, perpetual activation of auxin-response genes. This uncontrolled gene expression is the foundational step in the herbicidal action. While this is the established mechanism for active compounds like 2,4-D and Fenoprop, specific binding affinity studies for the 2-(2,4,6-Trichlorophenoxy)propionic acid isomer with TIR1/AFB receptors are not available in the scientific literature. The specific placement of chlorine atoms on the phenoxy ring is known to be critical for biological activity, suggesting that the 2,4,6- substitution pattern may not be optimal for receptor binding.

Dysregulation of Cellular Growth and Development in Sensitive Plant Species

The constant "on" signal resulting from synthetic auxin action leads to a host of physiological and morphological disturbances in sensitive species, which are typically broadleaf plants. The primary effect is uncontrolled and disorganized cell growth, division, and elongation. bris.ac.uk This manifests as epinasty (twisting of stems and petioles), leaf malformation, and the development of abnormal tissues.

Ultimately, this unregulated growth overwhelms the plant's transport systems (phloem and xylem), leading to blockages and ruptures. The plant can no longer effectively transport water, nutrients, and sugars, resulting in desiccation, starvation of vital tissues, and eventual death.

Selectivity Mechanisms Based on Differential Plant Metabolism and Sensitivity

The selectivity of phenoxy herbicides, which generally affect broadleaf weeds while leaving grasses unharmed, is attributed to several factors, with differential metabolism being paramount. Tolerant species, such as grasses, can rapidly detoxify the herbicide through metabolic processes like hydroxylation, conjugation with sugars or amino acids, and side-chain degradation. These modifications render the molecule inactive and sequester it within the cell, preventing it from reaching the target receptors in a toxic form.

Susceptible species, in contrast, either lack these metabolic pathways or possess them at a much lower efficiency. This allows the synthetic auxin to accumulate to lethal concentrations at the sites of action. Other factors contributing to selectivity can include differences in translocation (movement of the herbicide within the plant) and receptor site sensitivity, though metabolism is considered the key determinant. Specific metabolic pathways for this compound in either tolerant or sensitive plants have not been documented.

Metabolic and Biochemical Perturbations in Treated Plants

Impact on Carbohydrate Metabolism, including Soluble Sugars

Table 1: Theoretical Impact of Auxinic Herbicides on Plant Carbohydrates

| Carbohydrate Type | Expected Change in Susceptible Plants | Physiological Rationale |

| Soluble Sugars (Glucose, Fructose) | Increase in growing points; Decrease in storage tissues | Mobilization to support rapid, uncontrolled growth (increased sink strength). |

| Sucrose | Decrease | Hydrolysis into glucose and fructose to provide readily available energy for metabolic processes. |

| Starch (Storage) | Decrease | Breakdown into soluble sugars to meet the high energy demand of herbicide-induced growth. |

Note: This table represents generalized effects of auxinic herbicides based on their known mode of action. No specific experimental data for this compound is available.

Alterations in Free Amino Acid Pools and Nitrogen Cycling

The herbicidal stress and subsequent tissue decay caused by synthetic auxins also impact nitrogen metabolism and the composition of free amino acids. As cellular processes break down and proteins are denatured, an increase in the total pool of free amino acids can be expected due to proteolysis (protein breakdown). This disruption interferes with normal nitrogen cycling within the plant, affecting the synthesis of new proteins and enzymes necessary for a defense response. Research on other herbicides has shown they can significantly alter free amino acid content. However, no studies linking this compound to specific changes in amino acid pools or nitrogen cycling in plants could be identified.

Influence on Plant Senescence Pathways and Processes

This compound, like other synthetic auxins, significantly influences the process of plant senescence, which is the programmed aging and deterioration of plant cells, tissues, or organs. The application of this compound can induce premature senescence in susceptible plant species. This is primarily achieved by disrupting the natural hormonal balance within the plant, particularly the interplay between auxins and other hormones like cytokinins and ethylene, which are key regulators of senescence.

The herbicidal action is linked to the generation of reactive oxygen species (ROS), which triggers oxidative stress. This oxidative stress is a primary factor leading to the degradation of chlorophyll (B73375) and the breakdown of essential macromolecules such as proteins and nucleic acids, all of which are characteristic of the senescence process. Research on the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) has shown that it induces leaf senescence, which is closely associated with lipid peroxidation and increased levels of cytotoxic hydrogen peroxide (H₂O₂) and superoxide radicals (O₂·⁻) wikipedia.org. While specific studies on the 2,4,6-trichloro isomer are less common, the fundamental mechanism of inducing oxidative stress and disrupting hormonal pathways is a shared trait among phenoxy herbicides.

| Parameter | Observation during Senescence Induced by Phenoxy Herbicides |

| Chlorophyll Content | Decreased |

| Reactive Oxygen Species (ROS) | Increased (H₂O₂, O₂·⁻) |

| Lipid Peroxidation | Increased |

| Antioxidant Enzyme Activity | Initially increases, then overwhelmed |

This table summarizes the general physiological changes observed in plants during senescence induced by phenoxy herbicides.

Interactions with Plant Disease Pathogenesis

The physiological state of a plant, including whether it is undergoing senescence, can significantly impact its susceptibility or resistance to pathogens usda.gov. By inducing senescence, this compound can alter the plant's interaction with various diseases.

Modulation of Host-Pathogen Dynamics (e.g., leaf spot severity in Poa pratensis)

While direct studies linking this compound to leaf spot severity in Poa pratensis (Kentucky bluegrass) are not prominent in the available literature, the principle of herbicide-induced stress affecting disease outcomes is well-established. Senescing tissues, with their degraded cellular structures and compromised defense systems, often provide a more favorable environment for necrotrophic pathogens, which feed on dead tissue. Conversely, biotrophic pathogens, which require living host tissue, may be inhibited. Therefore, application of this compound could potentially exacerbate diseases caused by necrotrophs on turfgrass like Poa pratensis. Leaf spot diseases, such as those caused by fungi like Nigrospora oryzae, thrive on weakened or stressed plants nih.gov.

Effects on Host Defense Mechanisms and Resistance Responses

Plants possess innate defense mechanisms to protect against pathogens ahdb.org.uk. The application of synthetic auxins like this compound can interfere with these defense pathways. The massive hormonal imbalance caused by the herbicide can disrupt the signaling pathways (such as those involving salicylic acid, jasmonic acid, and ethylene) that are crucial for activating systemic acquired resistance (SAR) and induced systemic resistance (ISR). Furthermore, the significant metabolic resources the plant expends in its uncontrolled growth response to the herbicide are diverted away from maintaining and mounting effective defense responses, thereby rendering the plant more susceptible to infection.

Specific Phenotypic Manifestations

The herbicidal effects of this compound are visually evident through a series of distinct morphological and developmental abnormalities.

Morphological and Developmental Abnormalities (e.g., stem twisting and elongation)

One of the most characteristic symptoms of phenoxy herbicide action is the induction of rapid, uncontrolled, and disorganized growth. This compound mimics the natural plant auxin, indole-3-acetic acid (IAA), but unlike IAA, it is not readily metabolized by the plant, leading to a persistent growth signal. This results in a variety of morphological deformities.

| Abnormality | Description |

| Epinasty | Downward bending and twisting of leaves and stems due to uneven growth on the upper side of the petiole. |

| Stem Twisting | Stems exhibit contorted, twisted growth patterns as a result of disorganized cell division and elongation. |

| Stem Elongation | Abnormal and rapid elongation of stems, often leading to weakened structural integrity. |

| Callus Formation | Proliferation of undifferentiated cells (callus) on stems and roots. |

This interactive table details the common morphological abnormalities induced by this compound.

These symptoms, such as leaf epinasty and stem curvature, are classic indicators of auxin herbicide phytotoxicity dbpedia.org. The uncontrolled cell division and elongation lead to the destruction of vascular tissues (phloem and xylem), disrupting the transport of water and nutrients and ultimately causing the death of the plant.

Environmental Fate and Biogeochemical Transformations

Environmental Distribution and Persistence

Once introduced into the environment, 2-(2,4,6-Trichlorophenoxy)propionic acid is subject to various transport and transformation processes that determine its persistence and potential for exposure to non-target organisms.

The behavior of this compound in soil is influenced by factors such as soil type, organic matter content, pH, and microbial activity. It is considered to be moderately persistent in soil environments. oup.com The mobility of this compound in soil can vary significantly depending on the soil composition. While it has the potential to migrate in sandy and clay soils, it generally exhibits low mobility due to its tendency to adsorb to soil particles. nih.govnih.gov This adsorption is influenced by the soil's organic carbon content and the presence of iron oxides. nih.gov

The persistence of this compound in soil is often quantified by its half-life, which is the time it takes for half of the initial amount to degrade. Reported half-lives in soil vary, with some studies indicating a range of 12 to 17 days in sandy and clay soils. nih.gov Other research suggests an average half-life of around 12 days in prairie soils. nih.govnih.gov In general, it is not considered to be highly persistent in soil systems. mdpi.com The primary degradation product in soil is 2,4,5-trichlorophenol. nih.gov

Below is a table summarizing the soil persistence of this compound in different soil types.

| Soil Type | Half-Life (days) | Reference |

| Sandy Loam | 10 | researchgate.net |

| Clay Loam | 13 | researchgate.net |

| Heavy Clay Loam | 13 | researchgate.net |

| Forest Soil | 15-21 | researchgate.net |

| Grassland Soil | 14 | researchgate.net |

In aquatic environments, this compound is moderately soluble in water. mdpi.com Due to its low Henry's Law constant, it has a limited tendency to volatilize from water surfaces. nih.gov Once in a water body, it can adsorb to sediment, a process that can influence its persistence and bioavailability. nih.gov While it does not readily hydrolyze in water, it can be subject to photooxidation near the water's surface. nih.gov The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

The mobility and partitioning of this compound in aquatic systems are largely dictated by its sorption to suspended solids and sediments. With Koc values reported between 74 and 107, it is not expected to strongly adsorb to suspended solids and sediment. researchgate.net Its pKa of 2.84 indicates that it will exist predominantly in its anionic form in most natural waters (pH 5-9), which generally limits its volatilization from water. researchgate.net

The presence of this compound in the atmosphere is primarily a result of spray drift during its application. nih.gov It has a low vapor pressure, which suggests that volatilization from soil or water surfaces is not a major source of atmospheric contamination. nih.govnih.gov Once in the atmosphere, it is estimated to exist in both vapor and particulate phases. researchgate.netnih.gov

The persistence of this compound in the atmosphere is relatively short. It is degraded by reacting with photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 35 hours. researchgate.netnih.gov Particulate-phase this compound can be removed from the atmosphere through wet or dry deposition. researchgate.net

Degradation Pathways and Kinetics in Environmental Matrices

The breakdown of this compound in the environment is primarily driven by microbial activity, although abiotic processes like photolysis can also play a role.

Microbial degradation is a key process in the dissipation of this compound from the environment. A variety of microorganisms in soil and water have the capacity to use this compound as a source of carbon and energy, breaking it down into simpler, less toxic substances. The rate and extent of biodegradation are influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of other organic matter.

While specific studies on the isolation and characterization of microbial strains that exclusively degrade this compound are limited, a significant body of research exists on the microbial degradation of structurally similar phenoxy acid herbicides. This allows for inferences to be made about the likely microbial players and degradation pathways involved.

Numerous bacterial strains capable of degrading phenoxy acids like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-(2-methyl-4-chlorophenoxy)propionic acid (MCPP) have been isolated from soil and water. nih.govnih.gov These often belong to genera such as Pseudomonas, Alcaligenes, Flavobacterium, and Arthrobacter. nih.govnih.gov For instance, a synergistic microbial community comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus was found to degrade mecoprop. nih.gov Similarly, mixed bacterial cultures containing Pseudomonas and Flavobacterium species have been shown to degrade various phenoxy acid herbicides. nih.gov

The degradation of the breakdown product, 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), has also been studied. Bacterial strains such as Planococcus rifietoensis and Bacillus pumilus have been isolated from industrial sludge and have demonstrated the ability to utilize 2,4,6-TCP as a carbon and energy source. mdpi.comnih.gov Anaerobic degradation of 2,4,6-TCP has also been observed, with dechlorination being a key step in the process. Fungi, particularly white-rot fungi, are also known to produce extracellular enzymes like laccases and peroxidases that can degrade a wide range of aromatic pollutants, including chlorinated phenols.

The initial step in the microbial degradation of phenoxypropionic acids often involves the cleavage of the ether bond, separating the aromatic ring from the aliphatic side chain. This is followed by the degradation of the resulting chlorinated phenol (B47542). The genetic basis for the degradation of some phenoxy herbicides, like 2,4-D, is well-characterized and often involves plasmids carrying the necessary catabolic genes. nih.gov It is plausible that similar enzymatic systems and genetic elements are involved in the breakdown of this compound.

The following table lists microbial genera that have been identified as capable of degrading related phenoxy acid herbicides or their degradation products.

| Microbial Genus | Degraded Compound(s) | Reference |

| Pseudomonas | Mecoprop, 2,4-D | nih.gov |

| Alcaligenes | Mecoprop, 2,4-D | nih.gov |

| Flavobacterium | Mecoprop, 2,4-D | nih.govnih.gov |

| Acinetobacter | Mecoprop | nih.gov |

| Planococcus | 2,4,6-Trichlorophenol | mdpi.comnih.gov |

| Bacillus | 2,4,6-Trichlorophenol | mdpi.comnih.gov |

| Arthrobacter | Phenoxyacetates | nih.gov |

Microbial Biodegradation Mechanisms

Elucidation of Enzymatic Degradation Pathways and Metabolites (Inferred from related phenoxy acids)

The enzymatic degradation of this compound in soil and aquatic environments is primarily a microbial process. Based on studies of structurally similar phenoxy herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), and Mecoprop (MCPP), a general degradation pathway can be inferred.

The initial and rate-limiting step is typically the cleavage of the ether linkage that connects the propionic acid side chain to the aromatic ring. This reaction is often catalyzed by specific dioxygenase enzymes, such as α-ketoglutarate-dependent dioxygenases, which have been identified in bacteria capable of degrading phenoxy herbicides. This cleavage results in the formation of two primary metabolites: 2,4,6-Trichlorophenol and a propionic acid derivative.

Following the initial cleavage, the 2,4,6-Trichlorophenol intermediate undergoes further degradation. This process usually involves hydroxylation of the aromatic ring, followed by ring cleavage. The degradation of 2,4,6-Trichlorophenol has been shown to proceed via the formation of chlorinated catechols, which are then subject to either ortho- or meta-cleavage pathways, ultimately leading to the formation of intermediates of the Krebs cycle and complete mineralization to carbon dioxide and water. The degradation of 2,4,6-trichlorophenol can also proceed through the formation of 2,6-dichloro-1,4-benzoquinone. researchgate.net

Inferred Enzymatic Degradation Pathway of this compound

| Step | Process | Key Enzymes (Inferred) | Metabolites (Inferred) |

|---|---|---|---|

| 1 | Ether Bond Cleavage | Dioxygenases (e.g., α-ketoglutarate-dependent dioxygenase) | 2,4,6-Trichlorophenol, Propionic acid derivative |

| 2 | Aromatic Ring Hydroxylation | Hydroxylases | Chlorinated catechols |

| 3 | Aromatic Ring Cleavage | Dioxygenases | Intermediates of central metabolism |

| 4 | Mineralization | Various catabolic enzymes | CO2, H2O, Cl- |

Enantioselective Degradation in Environmental Systems (Relevant for chiral compounds)

This compound is a chiral compound, existing as two enantiomers (R and S forms) due to the chiral center at the alpha-carbon of the propionic acid moiety. Research on other chiral phenoxyalkanoic herbicides, such as dichlorprop (B359615) and mecoprop, has demonstrated that their degradation in soil and by microbial cultures is often enantioselective. nih.govnih.govresearchgate.net This means that one enantiomer is degraded at a faster rate than the other.

For instance, studies with the bacterium Sphingomonas herbicidovorans have shown preferential degradation of the (S)-enantiomer of dichlorprop over the (R)-enantiomer. nih.govnih.gov Similarly, a consortium of soil bacteria was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected. researchgate.net This enantioselectivity is attributed to the stereospecificity of the enzymes involved in the initial stages of the degradation pathway. nih.gov It is therefore highly probable that this compound also undergoes enantioselective degradation in the environment, which can lead to an enrichment of the more recalcitrant enantiomer over time.

Observed Enantioselectivity in Degradation of Related Phenoxypropionic Acids

| Compound | Organism/System | Preferentially Degraded Enantiomer | Reference |

|---|---|---|---|

| Dichlorprop | Sphingomonas herbicidovorans | (S)-enantiomer | nih.govnih.gov |

| Mecoprop | Bacterial Consortium | (R)-(+)-isomer | researchgate.net |

Photolytic Degradation Processes under Simulated Environmental Conditions

Photolytic degradation, or photodegradation, is another significant pathway for the transformation of phenoxy herbicides in the environment, particularly in sunlit surface waters. Studies on the closely related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) have provided insights into the likely photolytic fate of this compound. nih.gov

The primary photochemical processes are believed to involve the cleavage of the carbon-chlorine (C-Cl) bonds on the aromatic ring upon absorption of UV radiation. This can lead to the substitution of chlorine atoms with hydroxyl groups, forming various hydroxylated and dichlorinated derivatives. Another potential pathway is the hydroxylation of the benzene (B151609) ring itself. These reactions can ultimately lead to the breakdown of the aromatic structure. The efficiency of photodegradation can be influenced by environmental factors such as the presence of photosensitizers (e.g., humic substances) in the water.

Chemical Hydrolysis and Other Abiotic Transformation Routes

Chemical hydrolysis is a process where a compound reacts with water. For phenoxy herbicides, hydrolysis is a significant degradation pathway for their ester formulations. However, for the acid form of this compound, hydrolysis is not considered to be an important environmental fate process under normal environmental conditions of pH and temperature. This is because the ether linkage and the carboxylic acid group are relatively stable to hydrolysis in the absence of specific enzymatic catalysis.

Bioavailability and Environmental Interactions

The bioavailability and mobility of this compound in the environment are largely controlled by its interactions with soil and sediment components.

Interaction with Soil Organic Matter and Mineral Components

The interaction of phenoxy herbicides with soil is a complex process influenced by the properties of both the chemical and the soil. For acidic herbicides like this compound, soil pH and organic matter content are the primary factors governing their behavior. nih.govresearchgate.net

At soil pH values below the pKa of the herbicide's carboxylic acid group, the compound will exist predominantly in its neutral, undissociated form. In this state, it can be more readily sorbed to soil organic matter through mechanisms such as hydrogen bonding. Conversely, at pH values above the pKa, the herbicide will be in its anionic (negatively charged) form, which is more water-soluble and less likely to sorb to negatively charged soil colloids and organic matter due to electrostatic repulsion. Clay content can also play a role in sorption, with higher clay content generally leading to increased sorption. researchgate.net

Sorption and Desorption Dynamics in Environmental Media

Sorption and desorption processes dictate the partitioning of this compound between the solid (soil/sediment) and aqueous phases, thereby controlling its mobility and bioavailability for degradation or plant uptake. The sorption of related phenoxy herbicides like 2,4-D has been extensively studied. nih.govresearchgate.net

The sorption of these compounds to soil is often described using isotherm models, such as the Freundlich and Langmuir equations. The sorption coefficient (Kd or Kf) is a key parameter that quantifies the extent of sorption. Studies on 2,4-D have shown that sorption is positively correlated with soil organic matter content and negatively correlated with soil pH. nih.gov Desorption, the release of the sorbed compound back into the soil solution, can also occur and may exhibit hysteresis, meaning that the compound is more strongly retained by the soil than predicted by the sorption isotherm. The dynamics of sorption and desorption are critical for predicting the potential for leaching of this compound to groundwater.

Factors Influencing Sorption of Phenoxy Herbicides in Soil

| Factor | Influence on Sorption | Mechanism |

|---|---|---|

| Soil Organic Matter | Positive correlation (increased sorption) | Partitioning, hydrogen bonding |

| Soil pH | Negative correlation (decreased sorption with increasing pH) | Ionization of the carboxylic acid group, electrostatic repulsion |

| Clay Content | Positive correlation (increased sorption) | Surface adsorption |

Advanced Analytical Methodologies for Environmental and Biological Monitoring

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 2-(2,4,6-Trichlorophenoxy)propionic acid, allowing for its separation from other related compounds and matrix components. The choice between liquid and gas chromatography is typically dictated by the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of chlorophenoxy acid herbicides, as it can often be performed without the need for chemical derivatization, which is a requirement for gas chromatography. tandfonline.com Reversed-phase HPLC (RP-HPLC) is commonly employed, separating compounds based on their hydrophobicity.

For detection, a UV detector is frequently used, with monitoring typically set around 230 nm. dtic.mil The use of a photodiode array (PDA) detector offers enhanced qualitative analysis and sensitivity by allowing for wavelength programming. tandfonline.com However, for trace-level analysis in complex environmental samples, the sensitivity of direct aqueous injection with UV detection can be limited. tandfonline.com

To achieve lower detection limits and greater specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This combination provides high selectivity through selected reaction monitoring. bac-lac.gc.ca For instance, a method developed for various phenoxyacid herbicides in surface water using LC-MS/MS achieved limits of detection between 1 and 20 ng/L from a 1 L water sample. bac-lac.gc.ca

| Technique | Column | Mobile Phase | Detector | Detection Limit (LOD/LOQ) | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile:Phosphate buffer (pH=3) | UV/VIS (225 nm) | Not specified | pensoft.net |

| HPLC-PDA | Not specified | Not specified | Photodiode Array | 1 ppb (for 2,4-D with pre-concentration) | tandfonline.com |

| LC-ESI-MS/MS | Zorbax Eclipse XDB-C18 | Gradient water:methanol (B129727) with 2 mmol L-I ammonium (B1175870) acetate | Negative Ion Electrospray Tandem MS | 1-20 ng/L | bac-lac.gc.ca |

Gas Chromatography (GC) is a conventional and robust method for the analysis of chlorophenoxy acid herbicides. tandfonline.com Due to the low volatility of these acidic compounds, a derivatization step is required to convert them into more volatile esters, typically methyl esters or pentafluorobenzyl esters. tandfonline.comepa.gov

The Electron Capture Detector (ECD) is highly sensitive to the halogenated structure of this compound, making GC-ECD a common choice for trace residue analysis. tandfonline.com However, for more definitive identification and quantification, especially in complex matrices, GC coupled with Mass Spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is preferred. nih.govresearchgate.net GC-MS provides structural information, enhancing the certainty of the identification. mdpi.com A GC-MS/MS method for chlorophenoxy acidic herbicides in water reported quantification limits lower than 3.3 ng/L. researchgate.net U.S. EPA Method 8151A outlines a procedure for chlorinated herbicides using GC after methylation or pentafluorobenzylation derivatization. epa.gov

| Technique | Derivatization | Detector | Quantification Limit (LOQ) | Reference |

|---|---|---|---|---|

| P-GC-ECD | Methyl ester | Electron Capture Detector (ECD) | Not specified | tandfonline.com |

| GC-MS | Pentafluorobenzyl bromide | Mass Spectrometry (MS) | 0.05 µg/L | nih.govacs.org |

| GC-MS/MS | Not specified | Tandem Mass Spectrometry (MS/MS) | < 3.3 ng/L | researchgate.net |

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. wikipedia.org Often, only one enantiomer (the (2R)-isomer in the case of fenoprop) possesses the desired herbicidal activity. wikipedia.org Therefore, analyzing the enantiomeric composition is crucial for efficacy and environmental risk assessment.

Chiral chromatography is the primary technique for separating enantiomers. This can be achieved through two main approaches: indirect separation, which involves derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column, or direct separation using a chiral stationary phase (CSP). nih.gov For phenoxypropanoic acids, direct separation on HPLC columns with CSPs is common. nih.gov Examples of CSPs used for similar compounds include α1-acid glycoprotein (B1211001) and N-(3,5-dinitrobenzoyl) (R)-(-)phenylglycine. nih.gov Cyclodextrin-based CSPs have also proven effective for the chiral separation of related acidic compounds in both GC and capillary electrophoresis. mdpi.com

Sample Preparation and Extraction Optimization

Liquid-Liquid Extraction (LLE) is a conventional method for extracting chlorophenoxy acids. tandfonline.com The process typically involves acidifying the sample to pH 2 to ensure the analytes are in their non-ionized form, followed by extraction with an organic solvent like dichloromethane (B109758) or ethyl ether. dtic.milacs.org While effective, LLE can be time-consuming, requires large volumes of organic solvents, and may lead to the formation of emulsions that complicate the separation. tandfonline.comnih.gov

Solid-Phase Extraction (SPE) has become a popular alternative to LLE. dtic.mil SPE is faster, uses significantly less solvent, is less prone to emulsions, and can be easily automated. dtic.milnih.gov For phenoxy acids, C18 or polystyrene-based polymer cartridges are commonly used. nih.govtandfonline.com The process involves conditioning the cartridge, loading the acidified water sample, washing away interferences, and finally eluting the analytes with a small volume of an organic solvent like methanol or acetonitrile. dtic.miltandfonline.com Studies have shown that SPE can achieve high recoveries, often exceeding 80-90%, for phenoxy acids in various water matrices. nih.govtandfonline.com

| Technique | Matrix | Key Parameters | Average Recovery | Reference |

|---|---|---|---|---|

| LLE | Water | Acidified to pH 1; extracted with dichloromethane | >80% | acs.org |

| SPE | Water | C18 columns; acidified to pH 2; eluted with methanol | 93-100% | tandfonline.com |

| SPE | Water | Polystyrene polymer sorbent; eluted with methanol + 5% NH3 | >90% | nih.govacs.org |

The sample matrix is the collection of all components in the sample other than the analyte of interest. These components can interfere with the analysis, causing what is known as a "matrix effect". epa.govanalchemres.org This phenomenon can either suppress or enhance the analytical signal compared to a pure standard, leading to inaccurate quantification. analchemres.org Matrix interferences are particularly problematic in GC analysis, where co-extracted substances can create active sites in the injector or column, causing analyte degradation or adsorption. analchemres.org

Several strategies are employed to mitigate matrix effects and interference:

Cleanup Procedures: Additional cleanup steps after the initial extraction can remove interfering compounds. For chlorophenoxy acids, an alkaline hydrolysis step can remove many chlorinated hydrocarbons and phthalate (B1215562) esters. epa.gov Acid-base partitioning, where the analyte is moved between aqueous and organic phases at different pH values, can also effectively clean up extracts. tandfonline.com

Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that is free of the analyte can help compensate for signal suppression or enhancement, as the standards and samples will be affected similarly by the matrix. analchemres.org

Selective Detection: The use of highly selective detectors like tandem mass spectrometers (MS/MS) can significantly reduce the impact of matrix interferences. By monitoring specific precursor-to-product ion transitions, MS/MS can distinguish the analyte signal from background noise and co-eluting interferences. bac-lac.gc.caresearchgate.net

Good Laboratory Practices: Scrupulous cleaning of glassware and the use of high-purity reagents and solvents are fundamental to minimizing interference problems from external contamination. epa.gov

Novel Detection and Quantification Strategies

The continuous need for rapid, sensitive, and cost-effective methods for monitoring this compound in various environmental and biological matrices has driven the development of novel detection and quantification strategies. These approaches aim to overcome the limitations of traditional chromatographic techniques, which, while accurate, can be time-consuming, require extensive sample preparation, and involve expensive instrumentation. This section explores the advancements in immunochemical assays and biosensor technologies for the targeted and rapid screening of this herbicide.

Development of Immunochemical Assays (e.g., ELISA) for Targeted Detection (Inferred from related chlorinated anisoles)

While specific immunochemical assays for this compound are not extensively documented in publicly available literature, the principles for their development can be inferred from successful assays created for structurally similar chlorinated compounds, such as 2,4,6-trichloroanisole (B165457) (TCA) and the closely related herbicide 2-(2,4,5-trichlorophenoxy)propionic acid (Silvex/Fenoprop). Enzyme-Linked Immunosorbent Assay (ELISA) is a particularly promising immunochemical technique for this purpose due to its high throughput, sensitivity, and relatively low cost.

The development of an ELISA for a small molecule like this compound hinges on the production of specific antibodies that can recognize and bind to the target analyte. Since small molecules are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an immune response in an animal model. This complex, known as an immunogen, is then used to produce either polyclonal or monoclonal antibodies.

Hapten Synthesis and Antibody Production:

The initial and most critical step is the synthesis of a hapten, a derivative of this compound that can be covalently linked to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The design of the hapten is crucial as it determines the specificity of the resulting antibodies. For instance, in the development of an immunoassay for 2,4,6-trichloroanisole, different haptens were synthesized by introducing a spacer arm at various positions on the molecule to influence the orientation and exposure of key functional groups to the immune system. semanticscholar.orgresearchgate.net A similar strategic approach would be necessary for this compound to generate antibodies with high affinity and selectivity.

Studies on the development of an ELISA for the herbicide Silvex (2,4,5-TP), a structural isomer of the target compound, have demonstrated the feasibility of this approach. In this research, polyclonal antibodies were successfully raised against 2,4,5-TP, and an indirect competitive ELISA format was optimized. epa.gov

ELISA Format and Performance:

A competitive ELISA format is typically employed for the detection of small molecules. In this setup, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Based on the development of an ELISA for 2,4,6-trichloroanisole, a reliable microplate-based assay can be established. nih.gov Key parameters that would require optimization for a this compound ELISA include the choice of antibody (monoclonal antibodies generally offer higher specificity and consistency), the coating antigen concentration, antibody dilution, and the composition of the assay buffer. nih.govnih.gov For example, in the TCA ELISA, the addition of a small percentage of ethanol (B145695) to the buffer was found to improve the performance of the assay by addressing the low water solubility of the analyte. nih.govnih.gov

The performance of such an assay is evaluated based on its sensitivity (limit of detection, LOD), specificity (cross-reactivity with other related compounds), and accuracy. For the 2,4,6-trichloroanisole ELISA, a limit of detection as low as 0.044 µg/L was achieved, demonstrating the high sensitivity of this technique. nih.gov Similarly, the developed ELISA for Silvex (2,4,5-TP) reported a least detectable dose of 0.05 µg/L and showed minimal cross-reactivity with other similar herbicides. epa.gov It is anticipated that a well-optimized ELISA for this compound could achieve comparable sensitivity and specificity.

| Compound | Assay Format | Antibody Type | Limit of Detection (LOD) | Key Findings | Reference |

|---|---|---|---|---|---|

| 2,4,6-Trichloroanisole (TCA) | Competitive ELISA | Polyclonal | 0.044 µg/L | Buffer composition significantly impacts assay performance. | nih.gov |

| 2-(2,4,5-Trichlorophenoxy)propionic acid (Silvex) | Indirect Competitive ELISA | Polyclonal | 0.05 µg/L | High specificity with low cross-reactivity to other herbicides. | epa.gov |

Biosensor Development for Rapid Environmental Screening

Biosensors represent another frontier in the rapid and on-site monitoring of environmental pollutants like this compound. These analytical devices integrate a biological recognition element with a transducer to convert the biological response into a measurable signal. While specific biosensors for this compound are not widely reported, the principles of biosensor development for other phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provide a strong foundation for future research and development. nih.gov

Electrochemical Biosensors:

Electrochemical biosensors are a prominent type of biosensor that measure changes in electrical properties resulting from the interaction between the biorecognition element and the target analyte. These biosensors offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization. nih.gov

Enzyme-Based Biosensors: These biosensors utilize enzymes as the biological recognition element. The principle of detection is often based on the inhibition of enzyme activity by the target herbicide. For example, enzymes like tyrosinase and peroxidase have been used in biosensors for the detection of various herbicides. nih.gov The degree of enzyme inhibition can be correlated to the concentration of the herbicide.

Immunosensors: Electrochemical immunosensors employ antibodies as the recognition element. The binding of the target herbicide to the immobilized antibodies on an electrode surface can be detected through changes in capacitance, impedance, or current. These sensors can offer high specificity and sensitivity.

Optical Biosensors:

Optical biosensors utilize light to detect the interaction between the biorecognition element and the analyte. Changes in absorbance, fluorescence, or luminescence can be measured and correlated to the analyte concentration.

Photosystem II (PSII)-Based Biosensors: A notable approach for herbicide detection involves the use of components of the photosynthetic apparatus, such as Photosystem II (PSII). Many herbicides, including phenoxy herbicides, act by inhibiting the electron transport chain in PSII. This inhibition can be monitored by measuring changes in chlorophyll (B73375) fluorescence. colab.ws A biosensor based on this principle would offer a functional measure of the herbicide's biological effect.

Whole-Cell Biosensors:

Whole-cell biosensors utilize living microorganisms (e.g., bacteria, algae) as the sensing element. These organisms can be genetically engineered to produce a detectable signal, such as light or a color change, in the presence of a specific pollutant. For instance, a whole-cell biosensor using Agrobacterium tumefaciens has been developed for the detection of 2,4-D. nih.gov This approach offers the advantage of detecting the bioavailable fraction of the contaminant and can be highly cost-effective.

| Biosensor Type | Biorecognition Element | Transduction Principle | Potential Advantages | Reference |

|---|---|---|---|---|

| Electrochemical (Enzyme-Based) | Enzymes (e.g., Tyrosinase, Peroxidase) | Measurement of enzyme inhibition | High sensitivity, rapid response | nih.gov |

| Optical (PSII-Based) | Photosystem II (PSII) | Measurement of chlorophyll fluorescence inhibition | Functional bioassay, relevant to mode of action | colab.ws |

| Whole-Cell | Genetically engineered microorganisms | Production of a detectable signal (e.g., light) | Cost-effective, measures bioavailability | nih.gov |

The development of these novel detection strategies holds significant promise for improving the environmental and biological monitoring of this compound. Further research is needed to develop and validate specific assays and biosensors for this particular compound to ensure the protection of environmental and human health.

Future Research Directions and Unexplored Avenues

Comprehensive Structure-Activity Relationship Studies for Selective Herbicidal Action

The herbicidal efficacy and selectivity of phenoxyacetic acid derivatives are intrinsically linked to their molecular structure, including the number and position of chlorine atoms on the aromatic ring. nih.gov For 2-(2,4,6-Trichlorophenoxy)propionic acid, the specific arrangement of three chlorine atoms dictates its interaction with auxin receptors in plants. ontosight.ai However, detailed structure-activity relationship (SAR) studies focusing on the 2,4,6-substitution pattern are lacking compared to its more studied isomers like 2-(2,4,5-trichlorophenoxy)propionic acid (Fenoprop). wikipedia.org

Future research should systematically investigate how this particular chlorine arrangement influences herbicidal selectivity and potency. Key research questions include:

How does the 2,4,6-trichloro substitution pattern affect binding affinity to different auxin receptors in various plant species compared to 2,4,5- and 2,4-dichloro analogs?

What is the role of the propionic acid side chain's chirality in the herbicidal activity of the 2,4,6-isomer? For the related compound Fenoprop, it is known that the biological activity resides primarily in the (2R)-isomer. wikipedia.org

Can modifications to the side chain or the number and position of chlorine atoms reduce non-target toxicity while maintaining or enhancing efficacy against specific weeds?

Computational modeling and quantum chemical methods, combined with empirical bioassays, could elucidate these relationships, providing a predictive framework for designing more selective and effective herbicides. nih.gov

Table 1: Key Areas for Structure-Activity Relationship (SAR) Investigation

| Structural Feature | Research Question | Potential Impact |

| Chlorine Substitution | How does the 2,4,6- pattern influence receptor binding versus other patterns? | Enhanced selectivity, reduced off-target effects. |

| Propionic Acid Side Chain | What is the activity of individual stereoisomers (R and S)? | Potential for using only the active isomer, reducing environmental load. |

| Chemical Modifications | Can the molecule be altered to improve weed-specific targeting? | Development of next-generation herbicides with improved safety profiles. |

Advanced Bioremediation and Phytoremediation Strategies for Contaminated Environments

The persistence of chlorophenoxy herbicides in soil and water is a significant environmental concern. ontosight.ai Future research must prioritize the development of effective and sustainable remediation technologies. While studies have shown that related compounds like 2,4,6-trichlorophenol (B30397) (TCP) can be degraded by microorganisms, specific bioremediation strategies for this compound are an unexplored avenue. mdpi.comresearchgate.netresearchgate.net

Bioremediation: Research should focus on isolating and characterizing microbial consortia or pure strains capable of using this compound as a sole carbon source. researchgate.net Studies on Shigella sp. that degrade 2,4,6-TCP suggest that the 2,4,6-chlorinated ring is susceptible to microbial attack. researchgate.net Future work should investigate microbes that can cleave the ether bond and degrade both the aromatic ring and the propionic acid side chain. Metagenomic analysis of contaminated sites could identify novel degradation genes and pathways. mdpi.com

Phytoremediation: The potential of plants to absorb, accumulate, and metabolize this herbicide is another critical area for investigation. Research is needed to screen for plant species, including grasses, legumes, and aquatic plants, that exhibit tolerance to and an ability to degrade this compound. Genetic engineering could be explored to enhance the phytoremediation capabilities of specific plants by introducing genes responsible for herbicide degradation from microorganisms.

Elucidation of Complete Environmental Fate Profiles under Diverse Ecological Conditions

A comprehensive understanding of the environmental fate of this compound is crucial for accurate risk assessment. While general information exists for the chlorophenoxy herbicide class, data specific to the 2,4,6-isomer is sparse. who.int These herbicides can enter surface and groundwater, and their persistence is influenced by environmental conditions. nih.govnih.gov

Future research must establish a complete environmental profile by:

Determining Degradation Kinetics: Measuring the half-life of the compound in various soil types (sandy, clay, high-organic matter) and aquatic systems under different aerobic and anaerobic conditions.

Identifying Transformation Products: Characterizing the metabolites and degradation byproducts that form through biotic and abiotic (e.g., photolysis, hydrolysis) processes. Some transformation products of phenoxy herbicides can be more toxic than the parent compound. researchgate.net

Assessing Mobility: Quantifying the compound's potential for leaching into groundwater and moving via surface runoff under different rainfall and irrigation scenarios. This involves determining key physicochemical parameters like its soil organic carbon-water (B12546825) partitioning coefficient (Koc).

These studies should be conducted under a range of ecologically relevant conditions, including varying pH, temperature, and microbial population densities, to create robust models that predict the herbicide's behavior and persistence in the environment.

Comparative Omics Studies (e.g., transcriptomics, metabolomics) in Affected Plants

The advent of "omics" technologies offers powerful tools to understand the molecular mechanisms of herbicide action and plant resistance. mdpi.com For this compound, this represents a significant and completely unexplored research avenue.

Future studies should employ comparative omics approaches to:

Transcriptomics: Analyze the global gene expression changes in susceptible and resistant plant species after exposure to the herbicide. This can identify the specific genes and regulatory networks involved in the auxin signaling pathway that are disrupted, as well as downstream stress responses.

Metabolomics: Profile the changes in the plant's metabolome to identify the biochemical pathways affected by the herbicide. This can reveal biomarkers of exposure and uncover mechanisms of detoxification or metabolic disruption. researchgate.net

Proteomics: Investigate changes in protein expression to identify the key proteins involved in herbicide binding, transport, and the subsequent cellular response.

Integrating these omics datasets can provide a holistic view of the plant's response to this compound, potentially revealing novel targets for future herbicides and identifying the genetic basis of resistance in weed populations. researchgate.net

Table 2: Proposed Omics-Based Research for this compound

| Omics Field | Objective | Expected Outcome |

| Transcriptomics | Identify differentially expressed genes in treated plants. | Understanding of disrupted signaling pathways and stress response mechanisms. |

| Metabolomics | Profile changes in small-molecule metabolites post-exposure. | Identification of biomarkers for exposure and detoxification pathways. |

| Proteomics | Analyze changes in protein abundance and modification. | Discovery of protein targets and resistance-related proteins. |

Development of Environmentally Benign Alternatives and Sustainable Management Practices

Given the environmental concerns associated with synthetic herbicides, a crucial future direction is the development of safer and more sustainable weed management strategies. ontosight.aiontosight.ai Research should focus on both discovering new herbicidal compounds and implementing integrated management practices that reduce reliance on chemical inputs.

Environmentally Benign Alternatives: There is a growing market for bio-herbicides and compounds derived from natural sources. Future research should explore:

Natural Compounds: Investigating plant-derived essential oils (e.g., clove oil), acids (e.g., acetic and pelargonic acid), and minerals (e.g., iron-based compounds) for their herbicidal properties. aarp.orgthrivelot.com

Allelopathic Agents: Studying the chemical compounds that plants use to inhibit the growth of other plants as a source for new herbicide discovery.

Microbial Herbicides: Isolating and developing fungi or bacteria that are pathogenic to specific weed species.

Sustainable Management Practices: An integrated approach to weed management can significantly reduce the need for synthetic herbicides. Research and promotion of the following practices are essential:

Cultural Practices: Techniques like mulching, cover cropping, and adjusting planting times can naturally suppress weeds. thrivelot.comncsu.edu

Mechanical Control: Physical removal of weeds, while labor-intensive, remains a viable and non-toxic option. ncsu.edu

Precision Agriculture: Utilizing technology like GPS-guided sprayers and drones to apply herbicides only where needed, drastically reducing the total volume used.

By focusing on these unexplored avenues, the scientific community can build a comprehensive understanding of this compound and pave the way for more sustainable weed management solutions in the future.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(2,4,6-Trichlorophenoxy)propionic acid, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution between 2,4,6-trichlorophenol and α-chloropropionic acid under alkaline conditions. Reaction efficiency depends on temperature (70–90°C), solvent polarity (e.g., dimethylformamide), and stoichiometric ratios. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards .

Q. Which analytical techniques are most robust for quantifying this compound in environmental matrices?

- Methodology : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is recommended for trace-level detection in water or soil. Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and monitor transitions such as m/z 269 → 161 (quantitative) and 269 → 125 (confirmatory). For non-polar matrices, derivatization with diazomethane enhances sensitivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats. Decontaminate spills with 10% sodium bicarbonate. Avoid skin absorption by implementing strict hygiene practices (e.g., no contaminated clothing taken home). Air monitoring via personal sampling pumps with XAD-2 resin is advised due to potential carcinogenicity, though no formal occupational exposure limits exist .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound in aquatic systems?

- Methodology : Investigate photolysis (UV irradiation at 290–400 nm) and hydrolysis (pH 5–9) kinetics using LC-MS to identify degradation products (e.g., chlorinated phenols). Microbial degradation studies require aerobic/anaerobic soil microcosms with isotopic labeling (e.g., C-tracers) to track metabolite formation. Note that hydrolysis dominates at alkaline pH, yielding 2,4,6-trichlorophenol .

Q. What molecular mechanisms underpin the reported carcinogenic potential of this compound?

- Methodology : Conduct in vitro assays (Ames test, micronucleus assay) to assess genotoxicity. For mechanistic studies, use human hepatocyte models (e.g., HepG2) to evaluate oxidative stress markers (glutathione depletion, lipid peroxidation) and DNA adduct formation via P-postlabeling. Cross-reference with epidemiological data from pesticide applicators .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, log P) of this compound?

- Methodology : Validate solubility via shake-flask method (OECD 105) in buffered solutions (pH 3–9). Determine log P using reversed-phase HPLC with a calibration curve of reference compounds. Discrepancies may arise from isomer purity (e.g., 2,4,5- vs. 2,4,6-substitution) or residual solvents in commercial samples .

Q. What strategies optimize the extraction efficiency of this compound from complex biological samples?

- Methodology : Use dispersive solid-phase extraction (d-SPE) with MIL-101(Cr)-NH metal-organic frameworks for high selectivity. Pre-condition with methanol and elute using acetonitrile:acetic acid (95:5). For tissue samples, enzymatic digestion (proteinase K) improves recovery rates .

Q. How does the chlorine substitution pattern (2,4,6- vs. 2,4,5-) affect the herbicidal activity of chlorophenoxypropionic acids?

- Methodology : Compare dose-response curves in plant bioassays (e.g., Arabidopsis growth inhibition). Molecular docking studies with auxin-binding proteins (e.g., TIR1) can clarify steric/electronic effects. The 2,4,6-isomer shows reduced mobility in xylem due to higher log P, impacting translocation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.